![molecular formula C12H8Br2Te B14680848 1-Bromo-4-[(4-bromophenyl)tellanyl]benzene CAS No. 37438-18-9](/img/structure/B14680848.png)
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene is an organotellurium compound with the molecular formula C12H8Br2Te.
Méthodes De Préparation
The synthesis of 1-Bromo-4-[(4-bromophenyl)tellanyl]benzene typically involves the reaction of 4-bromophenyl lithium with tellurium tetrachloride, followed by bromination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants
Analyse Des Réactions Chimiques
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The tellurium center in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tellurium.
Coupling Reactions: It can also undergo coupling reactions, such as the formation of carbon-carbon bonds in the presence of palladium catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: There is ongoing research into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the development of materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-[(4-bromophenyl)tellanyl]benzene exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(4-bromophenyl)tellanyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has a similar structure but contains an ethynyl group instead of a tellanyl group.
Di(4-bromophenyl) sulfide: This compound contains sulfur instead of tellurium and has different chemical properties.
1-Bromo-4-[(4-bromophenyl)selanyl]benzene: This compound contains selenium instead of tellurium and exhibits different reactivity and applications.
The uniqueness of this compound lies in the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur and selenium analogs.
Propriétés
Numéro CAS |
37438-18-9 |
|---|---|
Formule moléculaire |
C12H8Br2Te |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromophenyl)tellanylbenzene |
InChI |
InChI=1S/C12H8Br2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
SSKIHDKYKVQUOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Br)[Te]C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


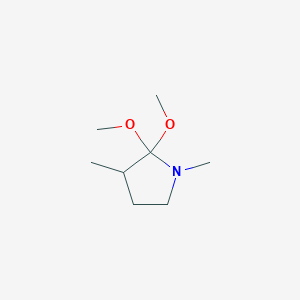
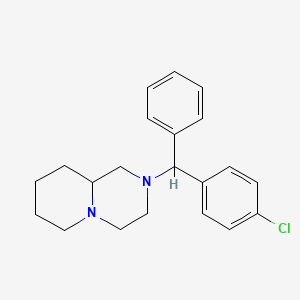
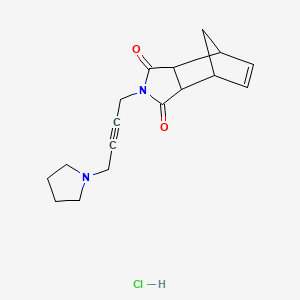
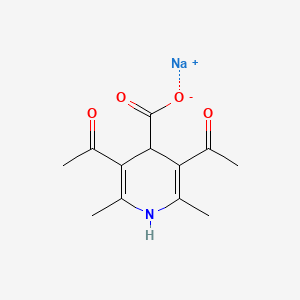
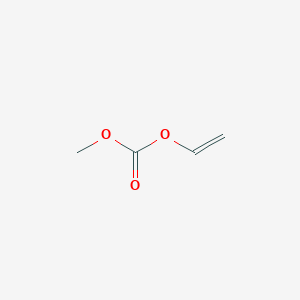
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

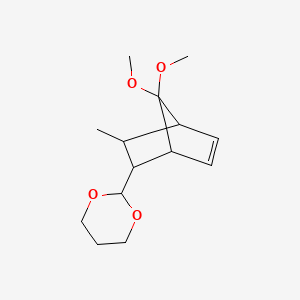
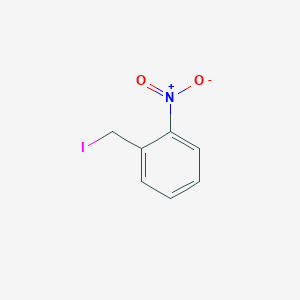
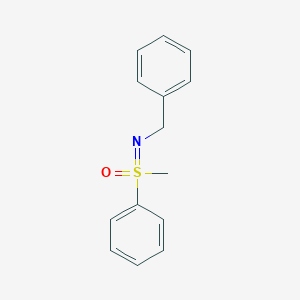
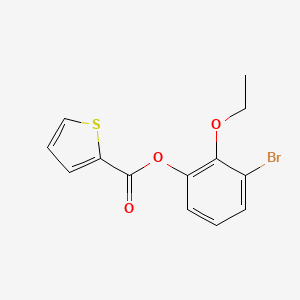
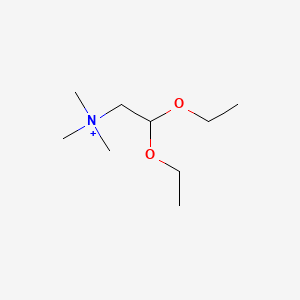
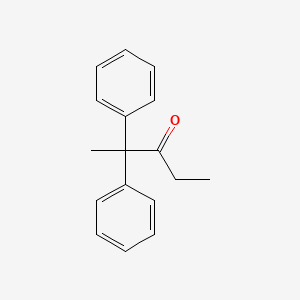
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
